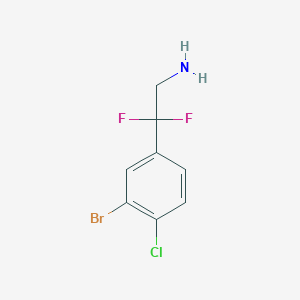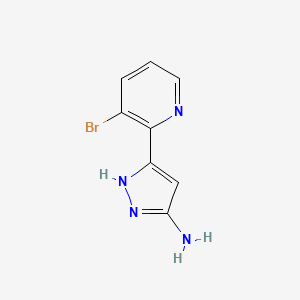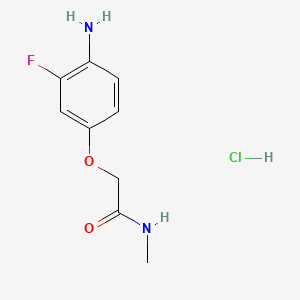
2-(4-amino-3-fluorophenoxy)-N-methylacetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-amino-3-fluorophenoxy)-N-methylacetamide hydrochloride is a chemical compound known for its applications in various scientific fields. It is characterized by its molecular formula C13H12FN3O2 and a molecular weight of 261.26 g/mol . This compound is typically found as a white to light yellow powder or crystal .
Métodos De Preparación
The synthesis of 2-(4-amino-3-fluorophenoxy)-N-methylacetamide hydrochloride involves several steps. One common method includes the reaction of 4-chlorine-N-methylpyridine-2-formamide with 4-amino-3-fluorophenol under specific conditions . This process is designed to be efficient, yielding high purity and minimizing safety risks . Industrial production methods often involve similar synthetic routes but are scaled up to meet commercial demands.
Análisis De Reacciones Químicas
2-(4-amino-3-fluorophenoxy)-N-methylacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(4-amino-3-fluorophenoxy)-N-methylacetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-amino-3-fluorophenoxy)-N-methylacetamide hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, which can lead to the suppression of tumor growth and angiogenesis . The exact molecular targets and pathways vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
2-(4-amino-3-fluorophenoxy)-N-methylacetamide hydrochloride can be compared to other similar compounds, such as:
4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide: This compound shares a similar structure but has different functional groups, leading to variations in its chemical properties and applications.
4-(4-amino-3-fluorophenoxy)-N-(2-fluoro-4-((2-methylcarbamoyl)pyridin-4-yl)oxy)phenylpicolinamide hydrochloride: This compound has additional fluorine and pyridine groups, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H12ClFN2O2 |
|---|---|
Peso molecular |
234.65 g/mol |
Nombre IUPAC |
2-(4-amino-3-fluorophenoxy)-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C9H11FN2O2.ClH/c1-12-9(13)5-14-6-2-3-8(11)7(10)4-6;/h2-4H,5,11H2,1H3,(H,12,13);1H |
Clave InChI |
CCMKULIUMOQOAF-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)COC1=CC(=C(C=C1)N)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



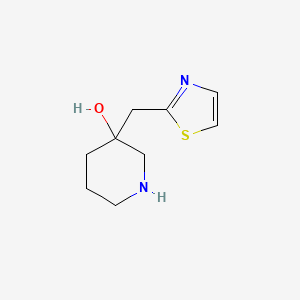
![3-Amino-2-(benzo[d]thiazol-2-yl)propan-1-ol](/img/structure/B13593762.png)
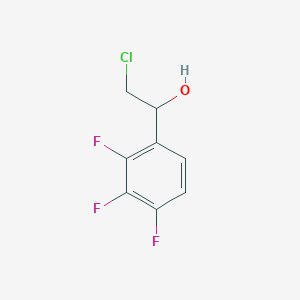
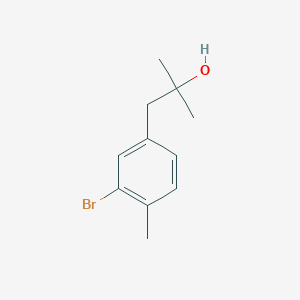
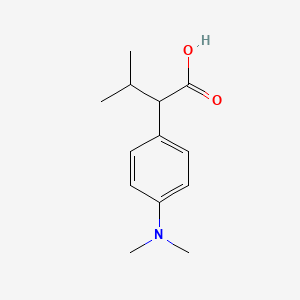
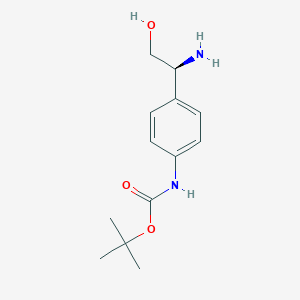

![rac-[(1R,3S)-3-(aminomethyl)cyclopentyl]methanolhydrochloride,cis](/img/structure/B13593794.png)
